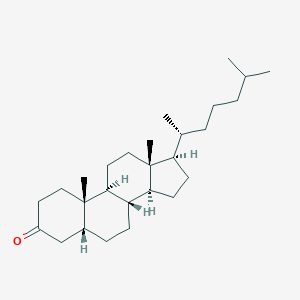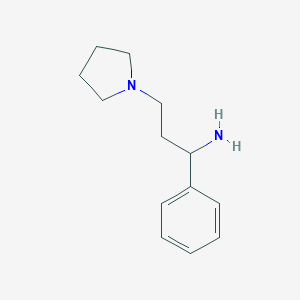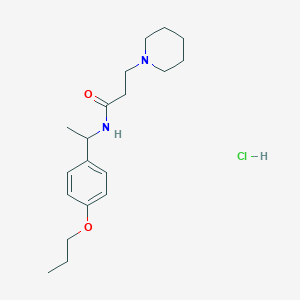
5beta-Cholestan-3-one
Overview
Description
Cholestan-3-one is a steroidal compound with the molecular formula C₂₇H₄₆O. It is a derivative of cholesterol, featuring a ketone group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain metabolic pathways. Cholestan-3-one is also referred to as 3-oxocholestane or cholestanone.
Scientific Research Applications
Cholestan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: Cholestan-3-one is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: Cholestan-3-one is used in the production of various steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholestan-3-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. This process typically uses reagents such as chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. Another method involves the reduction of cholest-4-en-3-one using zinc and hydrochloric acid in acetic anhydride, which yields cholestan-3-one as one of the products .
Industrial Production Methods: In industrial settings, cholestan-3-one is often produced through the oxidation of cholesterol using more scalable and efficient methods. These methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cholestan-3-one undergoes various chemical reactions, including:
Oxidation: Cholestan-3-one can be further oxidized to produce cholest-4-en-3-one.
Reduction: It can be reduced to cholestan-3-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone group at the third carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to substitute the ketone group.
Major Products Formed:
Oxidation: Cholest-4-en-3-one.
Reduction: Cholestan-3-ol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Comparison with Similar Compounds
Cholestan-3-one can be compared with other similar compounds, such as:
Cholest-4-en-3-one: This compound has a double bond at the fourth carbon position, making it more reactive in certain chemical reactions.
Cholestan-3-ol: The reduced form of cholestan-3-one, which has a hydroxyl group instead of a ketone group at the third carbon position.
Coprostan-3-one: A stereoisomer of cholestan-3-one with different spatial arrangement of atoms.
Uniqueness: Cholestan-3-one is unique due to its specific structure and the presence of a ketone group at the third carbon position. This structural feature allows it to participate in various biochemical reactions and makes it a valuable intermediate in the synthesis of other steroidal compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 5beta-Cholestan-3-one can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Sodium periodate", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Oxidation of cholesterol with sodium periodate in acetic acid to form 3beta-hydroxy-5-cholesten-7-one", "Reduction of 3beta-hydroxy-5-cholesten-7-one with sodium borohydride in methanol to form 5beta-cholestan-3-one", "Purification of 5beta-cholestan-3-one through recrystallization from a suitable solvent using hydrochloric acid and sodium hydroxide to adjust the pH" ] } | |
CAS No. |
601-53-6 |
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |
InChI Key |
PESKGJQREUXSRR-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
| 601-53-6 | |
physical_description |
Solid |
Synonyms |
(5β,17β)-17-Octylandrostan-3-one; 3-Coprostanone; 5β-Cholestanone; 5β-Coprostan-3-one; Coprostanone; NSC 119031; β-Cholestanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)






![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

